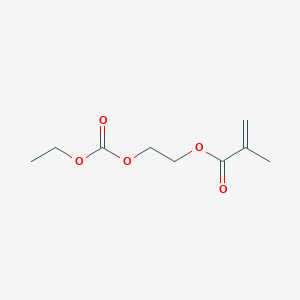

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol. It is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxyethyl methacrylate with ethyl chloroformate under basic conditions . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form polymers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions.

Acids/Bases: Used in hydrolysis reactions.

Alcohols: Used in transesterification reactions.

Major Products Formed

Polymers: Formed through polymerization.

Alcohols and Acids: Formed through hydrolysis.

Different Esters: Formed through transesterification.

Aplicaciones Científicas De Investigación

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the preparation of biocompatible materials for medical devices.

Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

Industry: Applied in the production of coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester groups in the compound can also undergo hydrolysis, releasing the active ingredients in a controlled manner.

Comparación Con Compuestos Similares

Similar Compounds

Diethylene glycol dimethacrylate: Similar in structure and used in similar applications.

Ethylene glycol dimethacrylate: Another related compound with similar properties.

Uniqueness

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in applications requiring precise control over polymerization and hydrolysis reactions.

Actividad Biológica

Introduction

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate, also known as a derivative of methacrylic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and polymer science. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for this compound is C9H16O4. The structure features an ethoxycarbonyl group and a methacrylate backbone, which contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1093126-35-2 |

The biological activity of this compound is largely attributed to its ability to undergo hydrolysis and polymerization under physiological conditions. This leads to the formation of reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids. The compound's methacrylate moiety allows it to participate in radical polymerization, which can influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have revealed that this compound can induce cell death through apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. Notably, studies have indicated that the compound is more cytotoxic to certain cancer cell lines compared to normal cells, highlighting its selective toxicity .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells. The study concluded that the compound could be further explored as a potential chemotherapeutic agent.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations lower than those typically required for conventional antibiotics, suggesting a promising alternative for treatment .

Safety Profile and Toxicology

Toxicological evaluations have indicated that while this compound exhibits biological activity, it also poses risks at higher concentrations. Acute toxicity studies in animal models revealed potential adverse effects on liver and kidney function, necessitating further investigation into safe dosage ranges for therapeutic use .

Propiedades

IUPAC Name |

2-ethoxycarbonyloxyethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h2,4-6H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPEQUYBAVCOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCOC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394322 |

Source

|

| Record name | AGN-PC-0KXE4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17650-46-3 |

Source

|

| Record name | AGN-PC-0KXE4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.